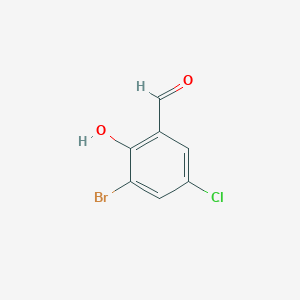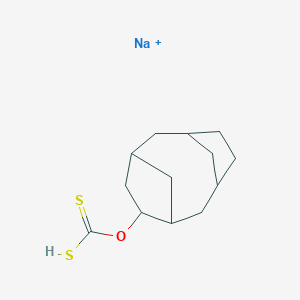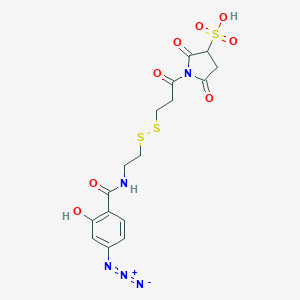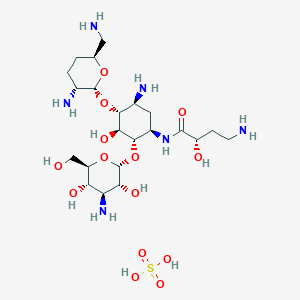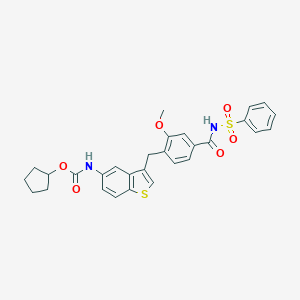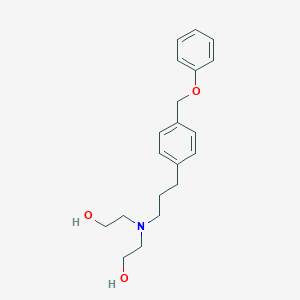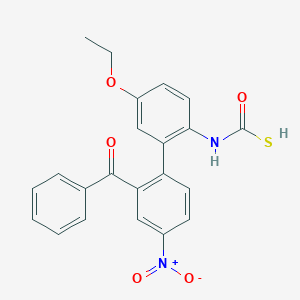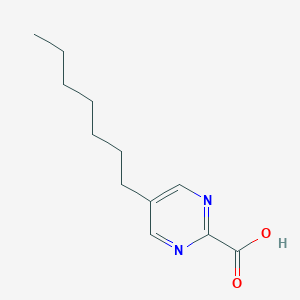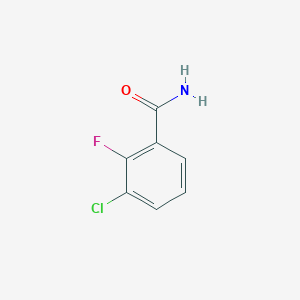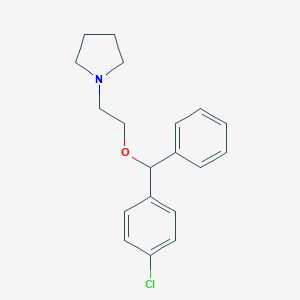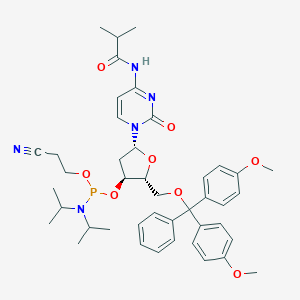
IBU-DC Phosphoramidite
説明
Synthesis Analysis
The synthesis of phosphoramidites, including IBU-DC Phosphoramidite, involves several key steps, typically starting from nucleosides that are chemically modified to introduce the phosphoramidite group. This process requires precise control over the reaction conditions to ensure high yield and purity of the product. For example, the solid-phase synthesis of nucleic acid hexamers using phosphoramidite chemistry demonstrates the complex methodology involved in generating these compounds, highlighting the precision required in their synthesis (Seela & Driller, 1985).
Molecular Structure Analysis
The molecular structure of phosphoramidites, such as IBU-DC Phosphoramidite, is critical for their function in nucleic acid synthesis. These molecules are designed to facilitate efficient and selective coupling reactions during the synthesis of oligonucleotides. The structure of phosphoramidites allows for the activation of the phosphorus atom, enabling it to form a bond with the oxygen of the nucleotide's 5'-hydroxyl group, a key step in the chain elongation process.
Chemical Reactions and Properties
Phosphoramidites engage in a variety of chemical reactions, primarily during the synthesis of oligonucleotides. The activation of phosphoramidites and their subsequent reaction with the hydroxyl group of a nucleoside or another phosphoramidite molecule is a fundamental step in the construction of DNA or RNA strands. The efficiency of these reactions is influenced by the choice of activator, with compounds like 4,5-dicyanoimidazole showing superior performance compared to traditional activators (Vargeese et al., 1998).
科学的研究の応用
-
Oligonucleotide Synthesis
- Phosphoramidites are used for the synthesis of DNA and RNA oligos for diagnostic assays and therapeutic applications .
- The synthesis process involves sequential chemical reactions using phosphoramidites to produce the nucleotide chains of synthetic oligos .
- The process typically adds phosphoramidites from the 3′ to 5′ direction, the opposite of enzymatic synthesis .
- One advantage of synthesizing oligonucleotides chemically is that modifications or labeling of the building blocks necessary for final oligo function can be introduced easily .
-
Therapeutic Applications
-
Diagnostic Applications
-
Structural and Mutagenesis Studies
-
Fast Deprotect Phosphoramidites
- Fast Deprotect Phosphoramidites are used for oligonucleotide synthesis requiring removal of base protecting groups under mild or accelerated conditions .
- Mild deprotection conditions are recommended for oligonucleotides containing dyes, labels, or other sensitive modifications unstable to exposure to strong alkaline conditions .
- Accelerated deprotection can be achieved with incubation of the oligonucleotide for 30-60 minutes at 60°C in concentrated ammonia .
-
TheraPure Phosphoramidites
- TheraPure phosphoramidites are designed specifically to meet the needs of oligonucleotide-based therapeutics development .
- They are now important for molecular assay and gene synthesis applications, which both benefit from low levels of critical impurities .
- Control of critical impurities is ensured, with the sum of nonprimary peaks at 140–152 ppm ≤0.3% to ≤0.5% by 31P NMR .
-
Custom Manufacturing and Analytical Services
- Thermo Scientific™ DNA and RNA phosphoramidites are built to meet the varying needs of oligonucleotide manufacturers for the development of therapeutic, diagnostic, and research applications .
- A broad range of nucleic acid chemistry options are available, including custom manufacturing and analytical services .
- This allows for a high degree of customization in the synthesis of oligonucleotides for specific applications .
-
Fast Deprotect Phosphoramidites
- Fast Deprotect DMF-dG, iPrPAC-dG, PAC-dA, Ac-dC, and iBu-dC phosphoramidites are ideal for applications requiring mild deprotection to preserve the integrity of oligonucleotides containing sensitive dyes, labels, or other modifications .
- These may be unstable with prolonged exposure to strong alkaline conditions .
- These products are used in a variety of applications to advance the development of biotechnology research, diagnostic and therapeutic applications .
Safety And Hazards
将来の方向性
特性
IUPAC Name |
N-[1-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-2-oxopyrimidin-4-yl]-2-methylpropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C43H54N5O8P/c1-29(2)41(49)45-39-23-25-47(42(50)46-39)40-27-37(56-57(54-26-12-24-44)48(30(3)4)31(5)6)38(55-40)28-53-43(32-13-10-9-11-14-32,33-15-19-35(51-7)20-16-33)34-17-21-36(52-8)22-18-34/h9-11,13-23,25,29-31,37-38,40H,12,26-28H2,1-8H3,(H,45,46,49,50)/t37-,38+,40+,57?/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXZRTLKYXTXDQF-PBRWWWDFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=NC(=O)N(C=C1)C2CC(C(O2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)OP(N(C(C)C)C(C)C)OCCC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C(=O)NC1=NC(=O)N(C=C1)[C@H]2C[C@@H]([C@H](O2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)OP(N(C(C)C)C(C)C)OCCC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C43H54N5O8P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50551890 | |
| Record name | 5'-O-[Bis(4-methoxyphenyl)(phenyl)methyl]-3'-O-{(2-cyanoethoxy)[di(propan-2-yl)amino]phosphanyl}-2'-deoxy-N-(2-methylpropanoyl)cytidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50551890 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
799.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
IBU-DC Phosphoramidite | |
CAS RN |
110522-84-4 | |
| Record name | 5'-O-[Bis(4-methoxyphenyl)(phenyl)methyl]-3'-O-{(2-cyanoethoxy)[di(propan-2-yl)amino]phosphanyl}-2'-deoxy-N-(2-methylpropanoyl)cytidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50551890 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![6H-Furo[3,4-c]pyrazol-6-one,3,3a,4,6a-tetrahydro-4-methoxy-,(3aR,4S,6aS)-rel-(9CI)](/img/structure/B34746.png)
![3-[(3,4-Dimethylphenyl)thio]propanoic acid](/img/structure/B34748.png)
![2-[2-[2-(2-Hydroxyethoxy)ethoxy]ethoxy]ethyl acrylate](/img/structure/B34751.png)
![Tris[2-(dimethylamino)ethyl]amine](/img/structure/B34753.png)
